

An In-depth Technical Guide to Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-L-beta-homoisoleucine*

Cat. No.: *B557453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in modern peptide synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the beta-amino acid configuration and the isobutyl side chain, offer peptide chemists a valuable tool to design novel peptidomimetics with enhanced proteolytic stability, conformational rigidity, and potentially improved biological activity. This technical guide provides a comprehensive overview of **Fmoc-L-beta-homoisoleucine**, its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and a detailed experimental protocol for its incorporation into peptide chains.

Core Data Presentation

A summary of the key quantitative data for **Fmoc-L-beta-homoisoleucine** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	193954-27-7
Molecular Formula	C ₂₂ H ₂₅ NO ₄
Molecular Weight	367.44 g/mol
Appearance	White to off-white powder
Purity (HPLC)	≥95%
Melting Point	130-132 °C
Solubility	Soluble in DMF, DCM

Experimental Protocols

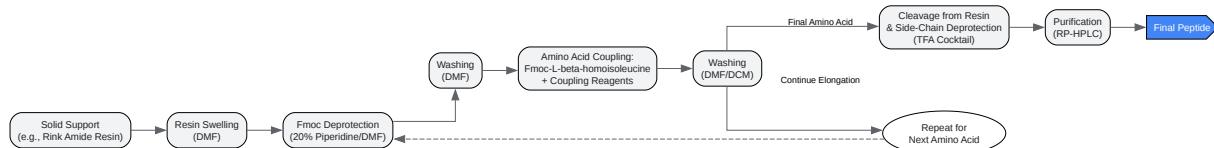
The primary application of **Fmoc-L-beta-homoisoleucine** is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Materials and Reagents:

- **Fmoc-L-beta-homoisoleucine**
- High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HATU, HBTU, DIC)
- Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

- Diethyl ether

Protocol for Incorporation of Fmoc-L-beta-homoisoleucine into a Peptide Chain:

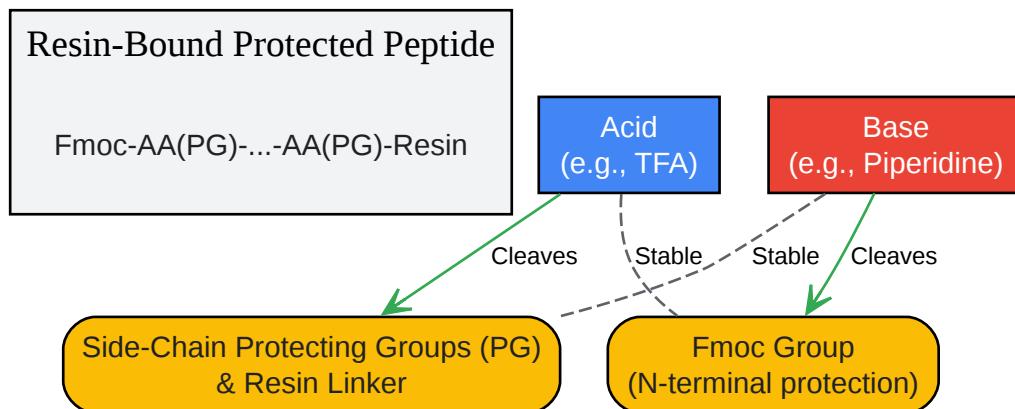

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DMF to swell the resin for at least 30 minutes.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vessel, dissolve **Fmoc-L-beta-homoisoleucine** (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
 - Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
 - Add the activated **Fmoc-L-beta-homoisoleucine** solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection and Cleavage:
 - After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
 - Wash the resin with DMF and DCM and dry it under vacuum.
 - Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold ether to remove scavengers and byproducts.
 - Dry the crude peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While **Fmoc-L-beta-homoisoleucine** is a building block and not directly involved in signaling pathways, its incorporation into peptides is a critical step in creating molecules that can modulate these pathways. The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as **Fmoc-L-beta-homoisoleucine**, into a growing peptide chain during solid-phase peptide synthesis.



[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-L-beta-homoisoleucine**.

Logical Relationships in Peptide Synthesis

The core of Fmoc-based SPPS relies on the orthogonal protection strategy, where the temporary N-terminal Fmoc group is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to acid. This logical relationship is fundamental to the successful synthesis of peptides.

[Click to download full resolution via product page](#)

Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide synthesis.

- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-L-beta-homoisoleucine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557453#fmoc-l-beta-homoisoleucine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com